Polyfluoro-heterocyclic compounds. Part VI. Nucleophilic substitution in tetrafluoro-4-nitropyridine
Journal of the Chemical Society C: Organic Pub Date: DOI: 10.1039/J39660000220
Abstract
Reaction of tetrafluoro-4-nitropyridine with ammonia and sodium methoxide leads to considerable replacement of the nitro-group, unlike 2,3,5,6-tetrafluoro-4-nitrobenzene which gives exclusive replacement of fluorine ortho to the nitro-group. The pyridine-ring nitrogen is the greatest single factor in determining the orientation of nucleophilic attack. Competition experiments show relative reactivities to be in the order: pentafluoropyridine ≈ pentafluoronitrobenzene > tetrafluoro-4-nitropyridine. Fluorine-19 n.m.r. spectra of derivatives of pentafluoropyridine have been examined but the effect of substituent methoxyl and amino-groups on chemical shifts was not consistent, especially in the presence of a nitro-group.
Recommended Literature
- [1] Cold condensation of dust in the ISM
- [2] LIX.—The nature of the alternating effect in carbon chains. Part XXXII. The directive influence of ψ-basic systems in aromatic substitution. Nitration of benzylidene-m-nitroaniline
- [3] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [4] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [5] 77. The Fries rearrangement. Part IV. Study of the reversibility of the reaction
- [6] A flexible metallic actuator using reduced graphene oxide as a multifunctional component†
- [7] How important is roaming in the photodegradation of nitrobenzene?†
- [8] The “silent CO”: a new technique for calculating transition metal carbonyl force fields†
- [9] More than just a barrier: using physical models to couple membrane shape to cell function
- [10] Kinetic study of an autocatalytic reaction: nitrosation of formamidine disulfide†
Journal Name:Journal of the Chemical Society C: Organic
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 118476-89-4
-
CAS no.: 157887-82-6